molecular formula C13H21N3O4 B5788776 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol

Cat. No.: B5788776
M. Wt: 283.32 g/mol
InChI Key: HVLYZSFYSVWPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol is a complex organic compound with a unique structure that includes both dimethylamino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-6-nitrophenol with dimethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The nitro group may also play a role in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis with similar dimethylamino functionality.

    2-Methoxy-5-nitrophenol: Shares the methoxy and nitro groups but lacks the dimethylaminoethyl-methylamino moiety.

    N,N-Dimethylaniline: Contains the dimethylamino group but differs in the rest of the structure.

Uniqueness

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-14(2)5-6-15(3)9-10-7-11(16(18)19)13(17)12(8-10)20-4/h7-8,17H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLYZSFYSVWPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.